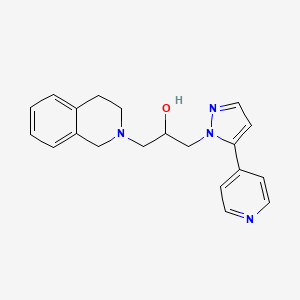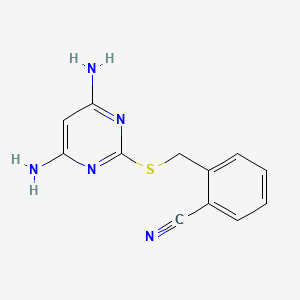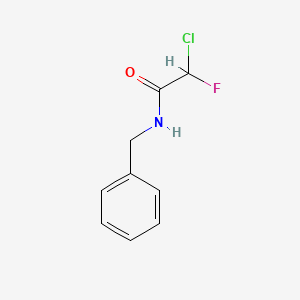![molecular formula C12H22IN3 B6636856 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidine derivatives. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is not fully understood. However, it has been suggested that it may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide has been shown to have analgesic effects in a rat model of neuropathic pain. It has also been shown to reduce the release of glutamate, a neurotransmitter involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide in lab experiments is its potential use in the treatment of neuropathic pain. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide. One direction is to further investigate its mechanism of action and potential use in the treatment of neuropathic pain. Another direction is to study its effects on other neurotransmitters and receptors involved in pain signaling. Additionally, the compound could be studied for its potential use in other scientific research applications, such as in the treatment of other neurological disorders.
In conclusion, 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is a chemical compound that has been studied for its potential use in the treatment of neuropathic pain. Its mechanism of action is not fully understood, but it has been suggested to act as an antagonist of the NMDA receptor. Further research is needed to fully understand its mechanism of action and potential use in other scientific research applications.
Méthodes De Synthèse
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide can be synthesized by reacting 1-ethylcyclobutanemethanamine with propargyl bromide, followed by reaction with methyl isocyanate and guanidine hydroiodide. The synthesis method has been described in detail in a scientific paper by T. Sato et al. (2013).
Applications De Recherche Scientifique
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide has been studied for its potential use in various scientific research applications. One such application is in the treatment of neuropathic pain. A study by T. Sato et al. (2013) showed that this compound has analgesic effects in a rat model of neuropathic pain.
Propriétés
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.HI/c1-4-9-14-11(13-3)15-10-12(5-2)7-6-8-12;/h1H,5-10H2,2-3H3,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDNSJMIWYOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CNC(=NC)NCC#C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)




![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)


![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
